molecular formula C18H23F2N3O B5681984 N-[2-(3,5-difluorophenyl)ethyl]-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide

N-[2-(3,5-difluorophenyl)ethyl]-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide

Cat. No. B5681984
M. Wt: 335.4 g/mol
InChI Key: DYTFNKGBEJYOTK-UHFFFAOYSA-N
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Description

N-[2-(3,5-difluorophenyl)ethyl]-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide, commonly known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

DFE acts as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins involved in inflammation. DFE also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory responses. Additionally, DFE has been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
DFE has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). DFE has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Moreover, DFE has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DFE has several advantages for lab experiments. It is readily available and can be synthesized easily. DFE is also stable under normal laboratory conditions. However, DFE has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, DFE has low bioavailability, which can limit its therapeutic efficacy.

Future Directions

DFE has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some possible future directions for DFE research include:
1. Investigating the potential use of DFE in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Exploring the use of DFE in combination with other drugs for the treatment of cancer.
3. Investigating the potential use of DFE in the treatment of inflammatory bowel disease.
4. Studying the pharmacokinetics and pharmacodynamics of DFE to improve its therapeutic efficacy.
5. Developing new formulations of DFE to improve its solubility and bioavailability.
Conclusion:
In conclusion, DFE is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. DFE acts as an inhibitor of COX-2 enzyme and modulates the expression of various genes involved in cell proliferation and apoptosis. DFE has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential therapeutic applications of DFE and improve its efficacy.

Synthesis Methods

The synthesis of DFE involves the reaction of 3,5-difluorophenylacetic acid with 2-bromoethylamine hydrobromide in the presence of triethylamine. The resulting product is then treated with isobutylmagnesium chloride, followed by N-ethyl-1H-pyrazole-5-carboxamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

DFE has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. DFE has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[2-(3,5-difluorophenyl)ethyl]-2-ethyl-5-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N3O/c1-4-23-17(11-16(22-23)7-12(2)3)18(24)21-6-5-13-8-14(19)10-15(20)9-13/h8-12H,4-7H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTFNKGBEJYOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)NCCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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